Docosyl dodecyl phosphate
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Overview
Description
Docosyl dodecyl phosphate is a chemical compound belonging to the class of alkyl phosphates. It is characterized by its long-chain alkyl groups, which contribute to its unique properties and applications. This compound is commonly used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl dodecyl phosphate can be synthesized through the esterification of docosanol and dodecyl alcohol with phosphoric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Docosyl dodecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often carried out in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Alkyl-substituted phosphates with various functional groups.
Scientific Research Applications
Docosyl dodecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of docosyl dodecyl phosphate involves its ability to interact with lipid bilayers and cell membranes. The long alkyl chains allow the compound to embed itself within the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes and is the basis for its use in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another alkyl phosphate with similar surfactant properties, commonly used in detergents and cleaning products.
Docosanol: A long-chain alcohol with antiviral properties, used in topical treatments for cold sores.
Uniqueness
Docosyl dodecyl phosphate is unique due to its specific combination of long alkyl chains and phosphate group, which imparts distinct surfactant and emulsifying properties. Its ability to interact with lipid bilayers makes it particularly valuable in biomedical and industrial applications.
Properties
CAS No. |
840454-85-5 |
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Molecular Formula |
C34H70O4P- |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
docosyl dodecyl phosphate |
InChI |
InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36)/p-1 |
InChI Key |
RGTXDRCNDASIHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC |
Origin of Product |
United States |
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